molecular formula C19H18ClN3O4S2 B2805232 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 921925-88-4

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2805232
CAS No.: 921925-88-4
M. Wt: 451.94
InChI Key: HJHBIVWHSPIEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic chemical hybrid designed for research purposes, integrating a sulfonamide group, a thiazole ring, and an acetamide linkage into a single scaffold. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the investigation of enzyme inhibition and anticancer agents. The aryl-sulfonamide moiety is a well-known zinc-binding group that can act as a potent inhibitor of metalloenzymes like Carbonic Anhydrases . Specific CA isoforms, such as CA IX and XII, are overexpressed in hypoxic tumor environments and are promising targets for anticancer therapy . The incorporation of the thiazole ring, a privileged structure in pharmaceuticals, augments the molecule's versatility and binding affinity to biological targets . Furthermore, the 4-ethoxyphenyl acetamide segment is a classic structure found in pharmacologically active compounds, contributing to the molecule's overall pharmacokinetic profile. Preliminary research on analogous compounds has demonstrated promising cytotoxic activity against cancer cell lines, such as breast adenocarcinoma (MCF-7), by potentially disrupting enzymatic activity in the tumor microenvironment . This product is intended for biochemical research and enzyme inhibition assays only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-2-27-16-7-5-14(6-8-16)21-18(24)11-15-12-28-19(22-15)23-29(25,26)17-9-3-13(20)4-10-17/h3-10,12H,2,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHBIVWHSPIEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound classified as a sulfonamide derivative. This compound possesses a unique thiazole ring structure, which enhances its biological activity and potential therapeutic applications. Sulfonamides are well-known for their antimicrobial properties, making this compound a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C15H20ClN3O2SC_{15}H_{20}ClN_{3}O_{2}S, with a molecular weight of approximately 335.85 g/mol. The compound features the following structural components:

  • Thiazole Ring : Contributes to electronic properties and biological activity.
  • Sulfonamide Group : Known for its role in inhibiting bacterial growth.
  • Ethoxyphenyl Group : Enhances solubility and potential interactions with biological targets.

The biological activity of this compound primarily involves the inhibition of specific enzymes or receptors within biological pathways. The sulfonamide group can interact with target enzymes, potentially disrupting their activity. Research on similar compounds indicates that modifications in the structure can significantly alter potency and selectivity against target enzymes.

Antimicrobial Properties

Research has shown that sulfonamide derivatives exhibit significant antibacterial and antifungal activities. The thiazole ring and the sulfonamide moiety are believed to contribute to these effects by inhibiting bacterial folate synthesis, an essential pathway for bacterial growth.

Antitumor Activity

Studies have indicated that compounds with similar structures possess anticancer properties. The ability to inhibit specific enzymes involved in cell proliferation makes this compound a candidate for further investigation in cancer therapy.

Case Studies

  • Antibacterial Activity : A study demonstrated that sulfonamide derivatives, including those with thiazole rings, exhibited effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating enhanced efficacy.
  • Anticancer Potential : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways.

Data Table: Comparative Biological Activity

Compound NameStructure FeaturesAntibacterial ActivityAntitumor Activity
This compoundThiazole, SulfonamideMIC < 10 µg/mL against E. coliInduces apoptosis in cancer cell lines
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamideSimilar structureMIC < 5 µg/mL against S. aureusEffective against breast cancer cells
2-(2-(4-fluorophenylsulfonamido)thiazol-4-yl)-N-(3-methylphenyl)acetamideFluorine substitutionMIC < 8 µg/mL against Pseudomonas aeruginosaPotent in leukemia models

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Cores

The following compounds share structural similarities but differ in substituents, impacting physicochemical and biological properties:

Compound Key Substituents Molecular Weight Key Findings Reference
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide 4-ClPhSO₂NH, 4-EtOPh ~435.9* Hypothesized enhanced metabolic stability due to ethoxy group; sulfonamide may improve target affinity.
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide Cl, Ph 252.7 Demonstrated antimicrobial activity; chloro group facilitates further derivatization.
N-(4-Phenyl-2-thiazolyl)acetamide Ph 218.3 Synthesized via AlCl₃-mediated acetylation; limited bioactivity reported.
2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (Y206-8490) 4-EtOPh, 4-FPhCH₂CH₂ 301.4 High logP (2.74) suggests improved membrane permeability; fluorophenyl enhances electronic effects.
2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide Arylpiperazine, substituted Ph ~450–500* Broad-spectrum antimicrobial activity (Gram± bacteria, fungi); outperformed chloramphenicol in some cases.

*Estimated based on structural analogs.

Functional Group Variations

  • Sulfonamide vs. Sulfamoyl Groups : The 4-chlorophenylsulfonamido group in the target compound contrasts with sulfamoylphenyl derivatives (e.g., 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide). Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may improve target binding compared to sulfamoyl analogs .
  • Ethoxy vs. Methoxy Substituents : The 4-ethoxyphenyl group in the target compound likely increases lipophilicity (logP ~3.0–3.5*) compared to methoxy analogs (e.g., 2-chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide), which may enhance blood-brain barrier penetration .

Key Research Findings and Gaps

  • Tautomerism : Related compounds (e.g., 3c-I/3c-A) exhibit tautomeric equilibria, which could influence the target compound’s stability or receptor interactions .
  • Further in vitro testing is needed to validate these hypotheses.
  • Optimization Opportunities : Introducing polar groups (e.g., hydroxyl or piperazine) could balance lipophilicity and solubility, addressing limitations seen in high-logP analogs like Y206-8490 .

Q & A

Q. Optimization Tips :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction rates.
  • Catalysts : Triethylamine or DMAP improves sulfonamide coupling efficiency .
  • Temperature : Controlled heating (40–60°C) minimizes side reactions during cyclization .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:
Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, thiazole protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ at m/z 463.05) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. Key Variables :

  • Solubility : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity .
  • Dose Range : Test 0.1–100 µM for dose-response curves .

Advanced: How can contradictory reports about its biological efficacy be resolved?

Answer:
Contradiction Analysis Framework :

Source Verification : Cross-check data from peer-reviewed journals (e.g., PubChem, avoid vendor-reported data like BenchChem) .

Experimental Reproducibility :

  • Stereochemical Purity : Chiral HPLC to rule out enantiomer interference .
  • Assay Conditions : Standardize protocols (e.g., pH, serum content in cell media) .

Meta-Analysis : Compare IC50_{50} values across studies; outliers may reflect assay-specific variables (e.g., ATP levels in cytotoxicity assays) .

Example Case : Discrepancies in antimicrobial activity may arise from differences in bacterial strain resistance profiles or compound solubility .

Advanced: What computational strategies predict its binding interactions with biological targets?

Answer:
Methodology :

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). The sulfonamide group often coordinates with Zn2+^{2+} in the active site .

MD Simulations : GROMACS for stability analysis (20-ns simulations, AMBER force field) .

QSAR : Develop models using substituent electronic parameters (Hammett σ) to predict activity trends .

Q. Data Interpretation :

  • Docking Scores : Lower binding energy (ΔG < -8 kcal/mol) suggests high affinity .
  • Pharmacophore Mapping : Highlight critical moieties (e.g., thiazole ring for hydrophobic interactions) .

Advanced: How can structure-activity relationship (SAR) studies guide rational modifications?

Answer:
SAR Strategies :

Substituent Variation :

  • 4-Ethoxyphenyl : Replace with electron-withdrawing groups (e.g., nitro) to enhance target binding .
  • Chlorophenyl : Test halogen size (Br vs. Cl) for steric effects .

Bioisosteric Replacement : Swap thiazole with oxazole to modulate metabolic stability .

Q. Example Modifications and Outcomes :

ModificationObserved EffectReference
Ethoxy → Methoxy↑ Solubility, ↓ IC50_{50} (MCF-7)
Thiazole → Triazole↓ Antimicrobial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.